2-(2-methylpropyl)propane-1,3-diol
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Overview
Description
2-(2-Methylpropyl)propane-1,3-diol, also known as 2,2-bis(hydroxymethyl)pentane, is a simple alkyl diol with the molecular formula C7H16O2. This compound is characterized by its two hydroxyl groups attached to a propane backbone, making it a versatile intermediate in various chemical processes. It is known for its sedative, anticonvulsant, and muscle relaxant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylpropyl)propane-1,3-diol typically involves the addition reaction between isobutyraldehyde and formaldehyde in the presence of tertiary amines as catalysts. The reaction mixture is then hydrogenated, followed by distillation to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced as a versatile intermediate for polyester resins. The process involves the use of pure pumpable liquid glycol, which reacts with diacids during the synthesis of polyester resins. This method allows for higher processing temperatures without decomposition or yellowing of the resin .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be converted to aldehydes or acids by oxidizing agents.
Esterification: Reacts with inorganic acids and carboxylic acids to form esters plus water.
Hydrogenation: The compound can be hydrogenated to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Acids: Including sulfuric acid and acetic acid for esterification reactions.
Catalysts: Tertiary amines for the initial synthesis reaction.
Major Products Formed:
Aldehydes and Acids: From oxidation reactions.
Esters: From esterification reactions.
Hydrogenated Derivatives: From hydrogenation processes.
Scientific Research Applications
2-(2-Methylpropyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various polymers and resins.
Biology: Studied for its sedative and anticonvulsant properties.
Medicine: Serves as a precursor to tranquilizers and muscle relaxants.
Industry: Utilized in the production of flexible and weatherable polyester resins.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the central nervous system. It acts as a muscle relaxant and anticonvulsant by modulating the activity of neurotransmitters. The exact molecular targets and pathways involved include the inhibition of excitatory neurotransmission and enhancement of inhibitory neurotransmission .
Comparison with Similar Compounds
- 1,3-Butanediol
- 1,4-Butanediol
- 2-Methyl-1,3-propanediol
- 2,2-Dimethyl-1,3-propanediol
Comparison: 2-(2-Methylpropyl)propane-1,3-diol is unique due to its specific structure, which imparts distinct physical and chemical properties. Unlike 1,3-butanediol and 1,4-butanediol, it has a branched structure that enhances its reactivity and flexibility in resin production. Additionally, its sedative and anticonvulsant effects are more pronounced compared to other similar diols .
Properties
CAS No. |
25462-20-8 |
---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-(2-methylpropyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-6(2)3-7(4-8)5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
BKKAVOLVYULZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)CO |
Purity |
95 |
Origin of Product |
United States |
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